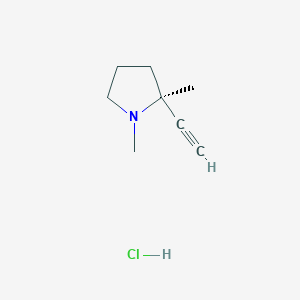
(2S)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis.
Introduction of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl halides under basic conditions.
Industrial Production Methods
Industrial production of (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine compounds.
科学研究应用
(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Ephedrine Hydrochloride: A compound with a similar pyrrolidine ring structure but different functional groups.
Pseudoephedrine: Structurally related but with different stereochemistry and functional groups.
Methcathinone Hydrochloride: A derivative of ephedrine with similar structural features.
Uniqueness
(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride is unique due to its ethynyl group and specific stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C8H14ClN |
|---|---|
分子量 |
159.65 g/mol |
IUPAC 名称 |
(2S)-2-ethynyl-1,2-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-4-8(2)6-5-7-9(8)3;/h1H,5-7H2,2-3H3;1H/t8-;/m1./s1 |
InChI 键 |
BETSUEWWKOFJQX-DDWIOCJRSA-N |
手性 SMILES |
C[C@]1(CCCN1C)C#C.Cl |
规范 SMILES |
CC1(CCCN1C)C#C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















